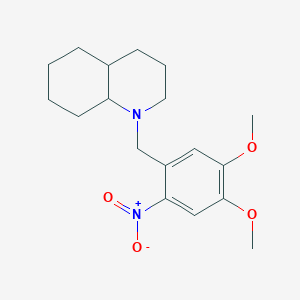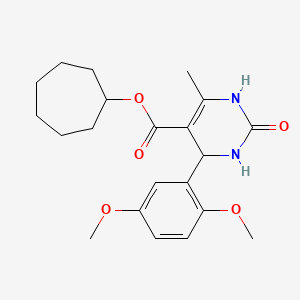
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It possesses a unique chemical structure that makes it a promising candidate for various scientific research applications. In
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide include a reduction in inflammation, pain, and fever. It has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential use in the treatment of other inflammatory conditions, such as arthritis. Additionally, further research is needed to determine its safety and toxicity in humans.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,4-dichlorobenzaldehyde and 4-bromoaniline in the presence of acetic acid and acetic anhydride to form 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)propane-2,3-dione. The resulting compound is then reacted with pyrrolidine and ammonium acetate to obtain 1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-15-6-3-12(19)8-14(15)20/h1-6,8,10H,7,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDYCWJKLLQQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5050723.png)
![3-[1-(3,4-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B5050730.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050732.png)


![2-[4-(diphenylmethyl)-1-piperazinyl]quinoline](/img/structure/B5050750.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050758.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5050775.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5050778.png)

![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5050793.png)